molecular formula C22H21NO4S B2422807 N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923086-83-3

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2422807
CAS No.: 923086-83-3
M. Wt: 395.47
InChI Key: LNUMQYJEJNEWJE-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a unique structure combining acenaphthylene and methoxyphenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the acenaphthylene derivative, which undergoes a series of reactions including sulfonylation and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are crucial to ensure consistency and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)acetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)butanamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to its specific combination of acenaphthylene and methoxyphenyl sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-27-17-8-10-18(11-9-17)28(25,26)14-13-21(24)23-20-12-7-16-6-5-15-3-2-4-19(20)22(15)16/h2-4,7-12H,5-6,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMQYJEJNEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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